L-Piperacillin
Description
Properties
Molecular Formula |
C23H27N5O7S |
|---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[[(2S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C23H27N5O7S/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)36-20(14)28/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34)/t13-,14+,15-,20+/m0/s1 |
InChI Key |
IVBHGBMCVLDMKU-LDNFRZNASA-N |
Isomeric SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N[C@@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Acylation and Condensation Using DBU as Catalyst and Initiator
A modern and efficient preparation method involves the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as both an initiator and catalyst. This approach is detailed in a Chinese patent (CN112321605A) and includes the following steps:
Acylation Step:
N-ethyl-2,3-dioxopiperazine reacts with triphosgene in the presence of DBU at 10-20 °C to form N-ethyl-2,3-dioxopiperazine acyl chloride. This step avoids the use of trimethylchlorosilane, which is environmentally hazardous.Condensation Step:
The acyl chloride intermediate is then reacted with ampicillin in the presence of DBU as a catalyst and sodium acetate as an acid-binding agent at 5-10 °C to yield L-Piperacillin. Sodium acetate is preferred over sodium bicarbonate to reduce carbon dioxide emission and minimize hydrolysis during the reaction.
This method improves reaction yield and reduces production costs while being environmentally friendlier by avoiding carbon dioxide pollution and hazardous reagents.
| Step | Reagents | Conditions | Purpose |
|---|---|---|---|
| Acylation | N-ethyl-2,3-dioxopiperazine, triphosgene, DBU | 10-20 °C, DBU initiator | Formation of acyl chloride intermediate |
| Condensation | Acyl chloride, ampicillin, DBU, sodium acetate | 5-10 °C, catalytic DBU | Formation of this compound |
Preparation of Piperacillin/Tazobactam Polymeric Micelles
In advanced pharmaceutical formulations, this compound is loaded into polymeric micelles for improved delivery. This involves:
- Synthesizing a PLGA-PEG copolymer by ring-opening polymerization of lactide and glycolide with PEG2000 under argon at 130 °C using tin octanoate as a catalyst.
- Dissolving the copolymer in dimethyl sulfoxide (DMSO) and mixing with Piperacillin/Tazobactam powder.
- Forming micelles by adding the polymer-drug solution dropwise to polyvinyl alcohol solution under sonication.
- Separating micelles by centrifugation and determining encapsulation efficiency via UV spectroscopy.
This method is more relevant for drug delivery research rather than bulk synthesis but highlights the chemical compatibility and stability of this compound in advanced formulations.
Chemical Reactions Analysis
β-Lactam Ring Reactivity and Hydrolysis
Piperacillin's β-lactam ring is central to its antibacterial activity and chemical instability. The ring undergoes hydrolysis under various conditions:
Table 1: Hydrolysis Conditions and Products
The piperazinyl group adjacent to the β-lactam ring increases susceptibility to nucleophilic attack due to electron-withdrawing effects. Potentiometric titration reveals two dissociation constants:
At pH > 9, piperacillin degrades via β-lactam cleavage and piperazinyl ring hydrolysis, forming a diketopiperazine byproduct (Figure 5 in ).
Drug-Drug Incompatibility Reactions
Piperacillin reacts irreversibly with aminoglycosides via nucleophilic substitution:
Table 2: Reaction with Tobramycin at pH 6.0
| Parameter | Value |
|---|---|
| Molar ratio | 1:1 (piperacillin:tobramycin) |
| Reaction site | Tobramycin 3″-NH₂ → β-lactam C=O |
| Major product | C₄₁H₆₆N₁₀O₁₆S (MW 984.5 g/mol) |
| Reaction half-life | 18 hrs (25°C) |
This reaction inactivates both drugs, necessitating separate administration routes. Structural analysis via ²H/¹⁵N NMR confirms covalent bonding between tobramycin’s primary amine and piperacillin’s β-lactam carbonyl (Figure 3 in ).
Enzymatic Degradation Pathways
β-lactamase-mediated hydrolysis is a key resistance mechanism:
Table 3: Enzyme Interaction Profiles
Oxidative Degradation in Environmental Systems
In aqueous solutions with peroxydisulfate (PDS) and UV:
-
Primary site: Piperazinyl -NH group
-
Secondary site: Thiazolidine ring sulfur
-
Degradation pathway:
Key products :
-
Piperazine-2,5-dione (m/z 114)
-
Thiazolidine sulfonic acid (m/z 165)
Stability Profile in Clinical Formulations
Reconstituted solution stability (25°C):
Degradation accelerates above 30°C, with 15% loss of potency in 8 hrs. Metal ions (Fe³⁺, Cu²⁺) catalyze oxidative degradation, requiring EDTA in lyophilized formulations .
This comprehensive analysis demonstrates piperacillin’s complex reactivity profile, informing both therapeutic applications and pharmaceutical handling protocols.
Scientific Research Applications
Piperacillin is a broad-spectrum β-lactam antibiotic belonging to the ureidopenicillin class . Its chemical structure, similar to other ureidopenicillins, includes a polar side chain that enhances its penetration into Gram-negative bacteria and reduces its susceptibility to cleavage by Gram-negative beta-lactamase enzymes. These properties give it activity against Pseudomonas aeruginosa, leading to its classification as an "anti-pseudomonal penicillin" . Piperacillin was patented in 1974 and approved for medical use in 1981 .
Medical Applications
Piperacillin is almost exclusively used with the beta-lactamase inhibitor tazobactam for treating severe, hospital-acquired infections . The World Health Organization classifies piperacillin as critically important for human medicine .
Common Medical Uses:
- Hospital-Acquired Infections: Piperacillin-tazobactam is a widely used drug therapy in United States non-federal hospitals for serious infections acquired in the hospital .
- Pneumonia: It is recommended as part of a three-drug regimen for hospital-acquired pneumonia when multidrug-resistant pathogens are suspected .
- Anaerobic Infections: Piperacillin-tazobactam is recommended for treating infections caused by anaerobic Gram-negative rods .
- Neutropenic Sepsis: The National Institute for Health and Care Excellence recommends piperacillin-tazobactam as an initial empiric treatment for suspected neutropenic sepsis .
- Internal Infections: Piperacillin treats various internal infections, including abdominal, bacteremia, gynecological, respiratory, and urinary infections, particularly those caused by Pseudomonas aeruginosa and other bacteria. It is often used in current and former neutropenic patients and those with biliary tract infections .
- Surgical Prophylaxis: It is used in surgical infection prophylaxis; a single dose of piperacillin is administered intravenously during biliary surgery to prevent acute cholangitis and wound infections .
- Combination Therapy: Piperacillin is often combined with an aminoglycoside to treat severe infections, although they must be administered separately due to drug interaction incompatibilities .
Research and Clinical Studies
In silico trials have explored piperacillin delivery optimization in critically ill patients . A study using a Proportional-Integral-Derivative (PID) controller with an interstitial fluid (ISF) drug concentration-driven model showed potential for precise piperacillin-tazobactam delivery. This model, tested on 20 critically ill patients, demonstrated improved target attainment compared to traditional bolus and continuous infusion methods .
Pharmacokinetic/Pharmacodynamic (PK/PD) Target Attainment:
- A study of 106 critically ill patients with normal renal function showed piperacillin/tazobactam administered via continuous infusion (CI) improves PK/PD target attainment .
- The study identified creatinine clearance as a predictive factor for piperacillin exposure .
Adverse Reactions
Adverse reactions to piperacillin include anaphylactic shock, drug fever, rash, and thrombocytopenia .
Case Reports:
- A 19-year-old male being treated for an infected pancreatic pseudocyst with piperacillin followed by piperacillin/tazobactam developed neutropenia and thrombocytopenia after 21 days of treatment .
- A 22-year-old man developed fever, eosinophilia, thrombocytopenia, and elevated hepatic enzymes after 17 days of piperacillin-tazobactam treatment for S. aureus pneumonia .
- A 19-year-old woman with cystic fibrosis experienced hemolytic anemia during a course of piperacillin/tazobactam .
The table below summarizes the adverse reactions of piperacillin from a literature review of case reports :
| Reaction Type | Number of Cases | Percentage | Description |
|---|---|---|---|
| Anaphylactic Shock | (Data Missing) | (Data Missing) | (Data Missing) |
| Drug Fever | (Data Missing) | (Data Missing) | (Data Missing) |
| Rash | (Data Missing) | (Data Missing) | (Data Missing) |
| Thrombocytopenia | (Data Missing) | (Data Missing) | (Data Missing) |
| Myelosuppression | 1 | 1.76 | Myelosuppression |
| Decreased Hemoglobin | 1 | 1.76 | Decreased Hemoglobin |
| Abnormal Coagulation Function | 1 | 1.76 | Abnormal Coagulation Function |
Mechanism of Action
L-Piperacillin exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, which inhibits the final transpeptidation step of peptidoglycan synthesis. This leads to the weakening of the cell wall and eventual lysis of the bacteria . The addition of tazobactam inhibits β-lactamases, enzymes that degrade β-lactam antibiotics, thereby enhancing the efficacy of this compound .
Comparison with Similar Compounds
Comparison with Piperacillin/Tazobactam Combinations
Piperacillin is frequently administered with tazobactam, a beta-lactamase inhibitor, to enhance its stability against enzyme-mediated degradation. Below is a detailed comparison:
Pharmacokinetic Profiles
In critically ill patients, piperacillin/tazobactam exhibits altered PK, with increased volume of distribution and reduced clearance, necessitating dose adjustments (e.g., extended infusions) to maintain therapeutic concentrations . This compound’s behavior in such populations remains unstudied.
Efficacy and Dosing Strategies
Piperacillin/tazobactam demonstrates superior efficacy against beta-lactamase-producing pathogens compared to piperacillin alone. A systematic review highlights that extended/continuous infusions (e.g., 3.375 g every 8 h over 4 h) improve target attainment rates (90% vs. 60% for intermittent dosing) in severe infections . This compound’s efficacy in similar regimens is undocumented, though its structural similarity suggests comparable bactericidal activity.
Comparison with Co-Administered Agents: Etimicin
Etimicin, an aminoglycoside, is often combined with beta-lactams for synergistic effects. This interaction may necessitate dose adjustments when combining these agents. This compound’s impact on etimicin remains unexplored but could differ due to structural variations affecting renal excretion pathways.
Comparison with Degradation Products
Piperacillin degrades into metabolites like piperacillin penicilloic acid isomers, which lack antibacterial activity. For example, Piperacillin Penicilloic Acid Isomer 2 (CAT# AR-P29433) is a major degradation product formed under acidic or enzymatic conditions .
Key Research Findings and Clinical Implications
- PK/PD Optimization : Extended infusions of piperacillin/tazobactam improve clinical outcomes in critically ill patients, a strategy that may apply to this compound pending further study .
- Drug Interactions: Piperacillin’s interaction with etimicin underscores the need for therapeutic drug monitoring when combining beta-lactams with aminoglycosides .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
